3,5-Dimethyl-3'-iodobenzophenone
Overview
Description
3,5-Dimethyl-3’-iodobenzophenone, also known as DMIBP, is an iodinated organic compound used in various scientific experiments. It has a molecular formula of C15H13IO .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-3’-iodobenzophenone consists of a benzophenone core with iodine and methyl groups attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
3,5-Dimethyl-3’-iodobenzophenone has a molecular weight of 336.17 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Application 1: Anti-Breast Cancer Activity
- Specific Scientific Field : Pharmacology of Anti-Cancer Drugs .
- Summary of the Application : The compound “3,5-Dimethyl-3’-iodobenzophenone” is used in the synthesis of derivatives that have shown inhibitory activities against BRD4, a protein believed to play a key role in cancer progression . These derivatives have demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
- Methods of Application or Experimental Procedures : In this study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .
- Results or Outcomes : Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Application 2: Synthesis of 3,5-dimethylpyrazole
- Specific Scientific Field : Chemical Engineering .
- Summary of the Application : The compound “3,5-dimethylpyrazole” is synthesized with acetyl acetone and hydrazine hydrate as material and acid, such as glacial acetic acid, formic acid, propionic acid, butyric acid, etc. as catalyst, in alcohol, water and amine solvent at the reaction temperature of 0-120 deg.c .
- Methods of Application or Experimental Procedures : In this method, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCABXRIMAAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3'-iodobenzophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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